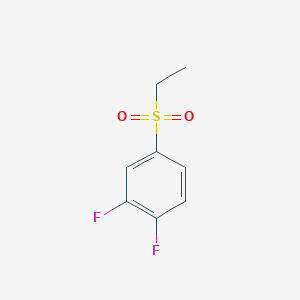

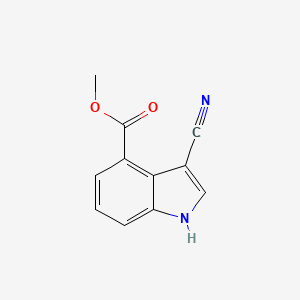

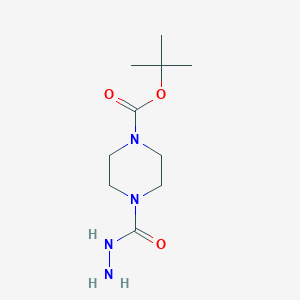

7-氯-4-硝基-2-苯基-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of indole derivatives is a topic of significant interest due to their wide range of applications in medicinal chemistry and material science. The first paper discusses a novel one-pot synthesis method for N-substituted indole-2-thiols, which involves the ring opening of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole to produce a thioketene intermediate. This intermediate then reacts with N-nucleophiles to form the desired indole derivative. The process is noted for its ability to tolerate the presence of a base, which is a valuable characteristic for synthetic procedures .

Molecular Structure Analysis

The molecular structure of indole derivatives can be complex, and their analysis often requires sophisticated techniques such as NMR spectroscopy. In the second paper, the authors synthesized various N-acetyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles, including a 7-nitro derivative. The NMR spectra of these compounds were analyzed, and it was observed that the 7-nitro derivative did not display the signal doubling that was typical for other 7-substituted derivatives. This suggests a unique structural aspect of the 7-nitro group in the context of the indole framework .

Chemical Reactions Analysis

The reactivity of indole derivatives is influenced by the substituents on the indole ring. The first paper provides insight into the reactivity of a thiadiazole ring when it is used as a precursor for indole synthesis. The ring opening and subsequent reactions with nucleophiles demonstrate the potential for creating a variety of heterocyclic compounds, including those with indole rings. The presence of a nitro group on the aromatic ring is likely to affect the reactivity and the types of reactions the indole derivative can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like 7-chloro-4-nitro-2-phenyl-1H-indole are not directly discussed in the provided papers. However, based on the general knowledge of indole chemistry, the presence of electron-withdrawing groups such as nitro (NO2) can significantly impact the compound's acidity, reactivity, and overall stability. The chloro and nitro substituents would also influence the compound's solubility in various solvents, which is an important consideration for its practical applications .

科学研究应用

合成和结构分析

- 吲哚核, 包括衍生物如7-氯-4-硝基-2-苯基-1H-吲哚, 在合成具有抗肿瘤和抗炎性活性的分子方面起着关键作用。例如, 合成了4-氯-N-[2-(2-1H-吲哚-3-基-乙酰氨基)-苯基]-苯甲酰胺, 展示了吲哚核在分子设计中的多功能性(Geetha et al., 2019)。

除草剂开发

- 吲哚衍生物已被探索其作为光系统II抑制剂的潜力, 影响植物发育并作为除草剂。类似6-氯-8-硝基-2,3,4,9-四氢-1H-咔唑和5-氯-2,3-二甲基-7-硝基-1H-吲哚的化合物已被研究其除草活性, 强调了吲哚衍生物在农业中的应用(Souza et al., 2020)。

抗菌和抗炎活性

- 从硝基吲哚羧肼衍生的杂环化合物, 包括氯和硝基吲哚, 已被合成并研究其抗菌、抗炎和抗增殖活性。这项研究强调了吲哚衍生物在制药应用中的潜力(Narayana et al., 2009)。

一氧化氮供体合成

- 研究替代的1,5-二芳基吡唑-3-酮衍生物, 包括吲哚化合物, 探讨了它们作为具有显著镇痛和抗炎性能的一氧化氮供体的用途。这表明了吲哚衍生物在新型治疗剂开发中的作用(Bhandari et al., 2009)。

属性

IUPAC Name |

7-chloro-4-nitro-2-phenyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-11-6-7-13(17(18)19)10-8-12(16-14(10)11)9-4-2-1-3-5-9/h1-8,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXATLYQHHUUFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3N2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-4-nitro-2-phenyl-1H-indole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1328592.png)

![4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1328594.png)

![2-Nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1328604.png)

![4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1328607.png)

![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328613.png)